Navarixin

CAS No.: 862464-58-2

Cat. No.: VC13471609

Molecular Formula: C21H23N3O5

Molecular Weight: 397.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 862464-58-2 |

|---|---|

| Molecular Formula | C21H23N3O5 |

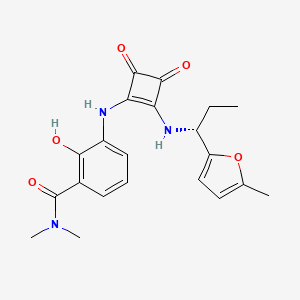

| Molecular Weight | 397.4 g/mol |

| IUPAC Name | 2-hydroxy-N,N-dimethyl-3-[[2-[[(1R)-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]benzamide |

| Standard InChI | InChI=1S/C21H23N3O5/c1-5-13(15-10-9-11(2)29-15)22-16-17(20(27)19(16)26)23-14-8-6-7-12(18(14)25)21(28)24(3)4/h6-10,13,22-23,25H,5H2,1-4H3/t13-/m1/s1 |

| Standard InChI Key | RXIUEIPPLAFSDF-CYBMUJFWSA-N |

| Isomeric SMILES | CC[C@H](C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C |

| SMILES | CCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C |

| Canonical SMILES | CCC(C1=CC=C(O1)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)N(C)C |

Introduction

Chemical and Pharmacological Profile of Navarixin

Structural Characteristics

Navarixin’s chemical structure features a furan-substituted butylamine core linked to a dimethylbenzamide moiety, with absolute stereochemistry at the C-1 position of the butyl chain . The monohydrate form (CHNO·HO) exhibits a molecular weight of 415.44 g/mol and a chiral center that is critical for target engagement . X-ray crystallography and nuclear magnetic resonance studies confirm its binding within an intracellular allosteric pocket of CXCR2, overlapping with G-protein coupling domains .

Target Affinity and Selectivity

Navarixin demonstrates differential inhibition of CXCR subtypes:

This >10-fold selectivity for CXCR2 over CXCR1 enables preferential inhibition of neutrophil chemotaxis mediated by CXCL1, CXCL5, and CXCL8 . Cross-reactivity studies show negligible activity against 168 other kinases and GPCRs at therapeutic concentrations .

Mechanism of Action: Allosteric Modulation of CXCR Signaling

Allosteric Binding Dynamics

Navarixin acts as a negative allosteric modulator (NAM) with slow dissociation kinetics (k = 0.003 min) from CXCR2 . Molecular dynamics simulations reveal that its furan oxygen forms hydrogen bonds with Tyr and Lys in transmembrane helix 7, stabilizing the receptor in an inactive conformation . This mechanism noncompetitively inhibits both G-dependent signaling and β-arrestin recruitment induced by CXCL8 .

Downstream Immunomodulatory Effects

In preclinical models, Navarixin (30 mg/kg/day) reduced:

-

Tumor-associated neutrophil infiltration by 78% (p < 0.001 vs. control)

-

Myeloid-derived suppressor cell (MDSC) populations in spleens by 64%

These effects correlate with restored CD8 T-cell function in murine cancer models .

Clinical Development Across Therapeutic Areas

Respiratory Diseases

Phase II Asthma Trial (NCT00684593):

-

28-day treatment with 30 mg Navarixin monotherapy

-

Primary endpoint: 18% improvement in FEV vs. placebo (p = 0.032)

COPD Studies:

Oncology Applications

The Phase II KEYNOTE-723 trial (NCT03473925) evaluated Navarixin combined with pembrolizumab in 105 patients :

| Cohort | ORR | Median PFS | Grade ≥3 AEs |

|---|---|---|---|

| CRPC (n=40) | 5% | 2.4 mo | 27% |

| MSS CRC (n=40) | 2.5% | 1.8 mo | 33% |

| NSCLC (n=25) | 0% | 2.1 mo | 24% |

Neutrophil suppression was dose-dependent:

Despite preclinical promise, the trial failed to meet efficacy thresholds, leading to study termination .

| Adverse Effect | Incidence (30 mg) | Incidence (50 mg) |

|---|---|---|

| Neutropenia | 15.8% | 36.8% |

| Headache | 4.2% | 10.5% |

| Transaminitis | 2.1% | 6.3% |

Grade 4 neutropenia occurred in 4% of patients at 100 mg doses . No treatment-related deaths reported across trials .

Future Directions and Unresolved Questions

Biomarker-Driven Patient Selection

Ongoing research focuses on identifying predictive biomarkers:

-

High baseline CXCL8 serum levels (>50 pg/mL) correlate with PFS benefit (HR = 0.62; p = 0.08)

-

Tumors with >20% PD-L1 myeloid cells show enhanced CD8 infiltration post-treatment

Combination Therapy Strategies

Preclinical data support testing Navarixin with:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume